Cas no 899899-13-9 (1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine)

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine structure
899899-13-9 structure
Product Name:1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine
CAS No:899899-13-9
MF:C5H6F3N3
MW:165.116450786591
CID:2855594
PubChem ID:56965641
Update Time:2025-04-21

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine
    • 899899-13-9
    • 2-(2,2,2-trifluoroethyl)pyrazol-3-amine
    • GZOALQBFRPTQPI-UHFFFAOYSA-N
    • CS-0459378
    • 5-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole
    • DB-420358
    • AKOS026672317
    • EN300-4251762
    • STL588670
    • KS-10422
    • SCHEMBL2830724
    • 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine
    • MDL: MFCD16619962
    • Inchi: 1S/C5H6F3N3/c6-5(7,8)3-11-4(9)1-2-10-11/h1-2H,3,9H2
    • InChI Key: GZOALQBFRPTQPI-UHFFFAOYSA-N
    • SMILES: FC(CN1C(=CC=N1)N)(F)F

Computed Properties

  • Exact Mass: 165.05138169Da
  • Monoisotopic Mass: 165.05138169Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 43.8Ų

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine Pricemore >>

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